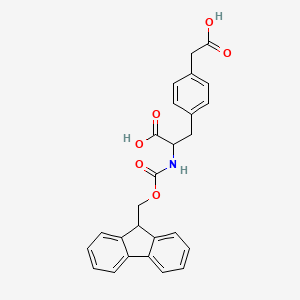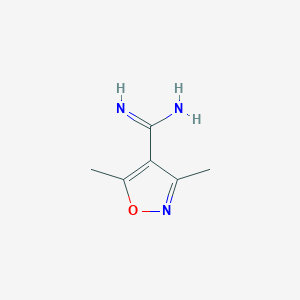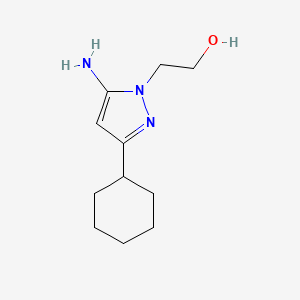![molecular formula C12H22Cl3N3 B13617576 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Métodos De Preparación
The synthesis of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride typically involves several steps. One common method includes the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azetidine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-Benzylazetidin-3-amine dihydrochloride: This compound shares a similar azetidine ring structure but differs in its specific functional groups and properties.
1-Boc-3-(aminomethyl)azetidine: Another related compound with a similar core structure but different protective groups, affecting its reactivity and applications.
3-Aminomethyl-1-benzhydrylazetidine:
Propiedades
Fórmula molecular |
C12H22Cl3N3 |
|---|---|
Peso molecular |
314.7 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3.3ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |
Clave InChI |
SIJGFRWWSMSAEE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=CC=C2)(CN)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)

![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)

![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)

